2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of precursors under specific conditions . For instance, the synthesis of a related compound, a triple-acting PPARα, -γ, and -δ agonist, involved the synthesis of oxazole rings as the key step, starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor and metolachlor reveals their metabolism in liver microsomes of rats and humans, showcasing the complex metabolic pathways involved in their biotransformation. These studies suggest potential applications in understanding the environmental and health impacts of similar compounds (Coleman et al., 2000).
Synthesis and Antimicrobial Activities of Thiazole Derivatives
The synthesis of thiazole derivatives and their antimicrobial activities indicate the significance of such compounds in developing new antimicrobial agents. This suggests that similar structures could be explored for their potential use in combating microbial infections (Wardkhan et al., 2008).
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
The development of acetamide derivatives as PTP1B inhibitors for their potential antidiabetic activity illustrates the therapeutic applications of such compounds in treating diseases like diabetes by targeting specific enzymes (Saxena et al., 2009).
Anti-inflammatory Activity of Thiazolidin Derivatives
Studies on thiazolidin derivatives for their anti-inflammatory activity further exemplify the potential of structurally similar compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Chemoselective Acetylation for Antimalarial Drugs
The chemoselective acetylation of aminophenols for synthesizing intermediates in antimalarial drugs showcases the role of such chemical processes in drug development, indicating that compounds with similar functional groups may serve as key intermediates in synthesizing therapeutically valuable molecules (Magadum & Yadav, 2018).
Mechanism of Action
Target of Action
A structurally similar compound has been identified as atriple-acting PPARα, -γ, and -δ agonist . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.
Mode of Action
This binding influences the transcription of various genes, leading to changes in cellular function .
Biochemical Pathways
Ppar agonists generally influence pathways related to lipid metabolism, glucose homeostasis, inflammation, and cell differentiation .
Result of Action
Ppar agonists can lead to a wide range of effects, including improved insulin sensitivity, reduced inflammation, and alterations in lipid metabolism .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-3-27-19-9-7-16(8-10-19)13-21(26)24-12-11-20-15(2)25-22(28-20)17-5-4-6-18(23)14-17/h4-10,14H,3,11-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHMXCVQEGDUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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